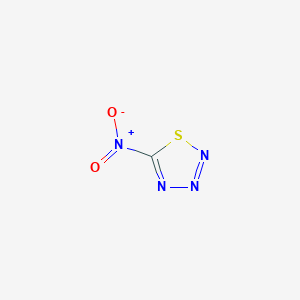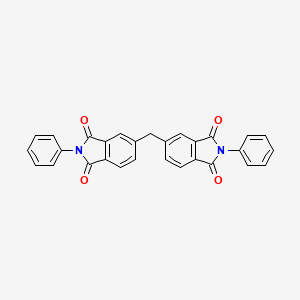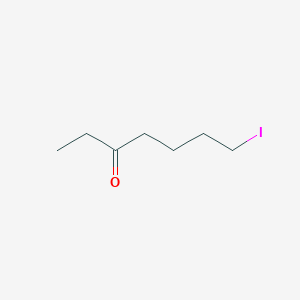
5-Nitro-1,2,3,4-thiatriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1,2,3,4-thiatriazole is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a thiatriazole ring with a nitro group attached, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,2,3,4-thiatriazole typically involves the reaction of sodium azide with carbon disulfide under controlled conditions to form sodium 1,2,3,4-thiatriazole-5-thiolate. This intermediate is then nitrated using nitric acid to yield this compound . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain reaction conditions. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,2,3,4-thiatriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-1,2,3,4-thiatriazole.
Substitution: Formation of various substituted thiatriazole derivatives.
Scientific Research Applications
5-Nitro-1,2,3,4-thiatriazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Nitro-1,2,3,4-thiatriazole involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. These interactions can disrupt cellular processes and lead to antimicrobial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its high energy density and stability.
5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: Another nitro-containing heterocyclic compound with similar reactivity.
Uniqueness
5-Nitro-1,2,3,4-thiatriazole is unique due to its thiatriazole ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
115735-39-2 |
|---|---|
Molecular Formula |
CN4O2S |
Molecular Weight |
132.10 g/mol |
IUPAC Name |
5-nitrothiatriazole |
InChI |
InChI=1S/CN4O2S/c6-5(7)1-2-3-4-8-1 |
InChI Key |
SYMGOLLFWXVBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=NS1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)


![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)







